molecular formula C17H20N2O2S B109012 Tinoridine CAS No. 24237-54-5

Tinoridine

Cat. No.: B109012
CAS No.: 24237-54-5
M. Wt: 316.4 g/mol
InChI Key: PFENFDGYVLAFBR-UHFFFAOYSA-N
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Description

Safety and Hazards

Tinoridine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Tinoridine is currently under investigation in a clinical trial for its efficacy in treating pain and inflammation in adults . The results of this trial could potentially open new avenues for the use of this compound in the treatment of various conditions.

Biochemical Analysis

Biochemical Properties

Tinoridine interacts with various enzymes and proteins in the body. The mechanism of the anti-inflammatory action of this compound is attributed to its biomembrane stabilizing action, particularly on the lysosomes . These lysosomes are related to cell or tissue damage at the time of inflammation through the release of hydrolytic enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by stabilizing biomembranes, particularly lysosomes, which are related to cell or tissue damage during inflammation . This stabilization prevents the release of hydrolytic enzymes that can cause further cell or tissue damage .

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily through its biomembrane stabilizing effect . This stabilization prevents the release of hydrolytic enzymes from lysosomes, thereby reducing cell or tissue damage during inflammation .

Temporal Effects in Laboratory Settings

This compound has been subjected to various stress conditions in laboratory settings, including hydrolytic (acidic, alkaline, and neutral pH conditions), oxidative (hydrogen peroxide, AIBN, ferric chloride, and Fenton’s reagent) stress conditions . Significant degradation products were formed in hydrolytic, AIBN (radical initiator at 40 C), thermal, and solid-state photolight stress conditions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is generally known that the effects of drugs can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Like other non-steroidal anti-inflammatory drugs, it is likely to be metabolized in the liver and excreted via the kidneys .

Transport and Distribution

Like other non-steroidal anti-inflammatory drugs, it is likely to be distributed throughout the body via the bloodstream after absorption from the gastrointestinal tract .

Subcellular Localization

Given its role as a non-steroidal anti-inflammatory drug, it is likely to be found in various cell compartments where it exerts its effects .

Properties

IUPAC Name

ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFENFDGYVLAFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24237-55-6 (cpd with unspecified hydrochloride), 25913-34-2 (mono-hydrochloride)
Record name Tinoridine [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID9023677
Record name Tinoridine
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24237-54-5
Record name Tinoridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24237-54-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tinoridine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinoridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13001
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tinoridine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158555
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Record name Tinoridine
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Record name Tinoridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.896
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Record name TINORIDINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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